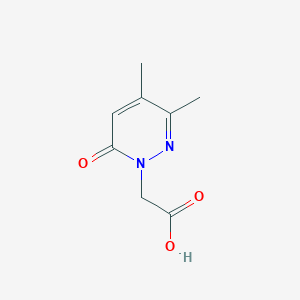

(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid

Description

Propriétés

IUPAC Name |

2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-7(11)10(4-8(12)13)9-6(5)2/h3H,4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJREGLGFIIAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N=C1C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(3,4-Dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid, a compound with the molecular formula and CAS number 867130-32-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted at positions 3 and 4 with methyl groups and a carboxylic acid functional group. Its structural complexity allows for various interactions with biological targets.

Research indicates that derivatives of pyridazine compounds, including this compound, can act as selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters such as dopamine, and its inhibition is beneficial in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease .

Therapeutic Applications

- Neurodegenerative Disorders : The compound has shown promise in preclinical studies for its neuroprotective effects by inhibiting MAO-B activity, which may help mitigate symptoms associated with Parkinson's disease .

- Anti-inflammatory Properties : Some studies suggest that related pyridazine derivatives exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results demonstrated significant improvement in motor function and a reduction in dopaminergic neuron loss compared to untreated controls. This suggests a protective role against neurodegeneration attributed to MAO-B inhibition .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of this compound was assessed using an inflammatory bowel disease model. The results indicated a marked decrease in inflammatory markers and improved histological scores in treated animals, supporting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| MAO-B Inhibition | Selective inhibition of monoamine oxidase B | Treatment of Parkinson's and Alzheimer's |

| Neuroprotection | Reduction of oxidative stress and apoptosis | Neurodegenerative disease management |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Treatment of inflammatory bowel diseases |

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds with a pyridazine core exhibit significant antimicrobial properties. Studies have demonstrated that (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid can inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyridazine derivatives against resistant strains of Staphylococcus aureus .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. It has shown promise in preclinical trials for its ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutic agents .

Herbicidal Activity

In agricultural science, the compound has been evaluated for its herbicidal properties. Experimental results indicate that it can effectively inhibit the growth of certain weeds without adversely affecting crop yields. This selective herbicidal action makes it a valuable candidate for developing new herbicides .

Plant Growth Regulation

Studies have suggested that this compound may serve as a plant growth regulator. It has been shown to enhance root development and increase resistance to environmental stressors in various plant species . This application could lead to improved agricultural productivity.

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives formulations. Its incorporation can lead to improved durability and resistance to environmental degradation .

Case Studies

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Properties

Key Differentiators

- Substituent Effects : Halogens (Cl, F) in flufenpyr and the adamantyl compound enhance stability and target affinity but reduce solubility. Methyl groups in the target compound balance lipophilicity and metabolic stability.

- Core Heterocycle : Pyridazine (target) vs. benzoxazine () or pyrazolo-pyridine () alters electron distribution and binding interactions.

Méthodes De Préparation

General Synthetic Route Overview

The synthesis of (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid generally follows a two-step approach:

- Step 1: Preparation of the substituted pyridazinone intermediate.

- Step 2: Introduction of the acetic acid side chain via alkylation and subsequent hydrolysis.

This approach is consistent with the preparation of related pyridazinone acetic acid derivatives, where the pyridazinone core is first functionalized and then converted to the acetic acid derivative through ester intermediates.

Preparation of Pyridazinone Intermediates

The starting point is typically a 3,4-dimethylpyridazin-6-one or its precursor. The pyridazinone ring can be synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or related precursors. The 6-oxo functionality is intrinsic to the pyridazinone structure.

Alkylation with Ethyl Bromoacetate

A key step in the preparation is the alkylation of the pyridazinone nitrogen with ethyl bromoacetate to form the corresponding ester intermediate. This reaction is usually carried out under basic conditions in a polar aprotic solvent such as dimethylformamide (DMF).

- Dissolve the pyridazinone derivative in dry DMF.

- Add sodium bicarbonate (NaHCO3) as a base and potassium iodide (KI) as a catalyst.

- Stir the mixture at room temperature for 15 minutes.

- Add excess ethyl bromoacetate.

- Continue stirring at room temperature for an extended period (e.g., 84 hours).

- Remove DMF under reduced pressure.

- Extract the residue with an organic solvent such as methylene chloride.

- Dry and purify to obtain the ester intermediate.

This method facilitates selective N-alkylation to yield the ethyl ester of the acetic acid derivative attached to the pyridazinone ring.

Hydrolysis of the Ester to the Acetic Acid

The ester intermediate is then hydrolyzed to the free acid. Two common hydrolysis methods are employed depending on the ester and substituents:

- Basic Hydrolysis: Refluxing the ester in 10% potassium hydroxide (KOH) in ethanol for about 3 hours, followed by neutralization with hydrochloric acid (HCl) to precipitate the acid.

- Acidic Hydrolysis: Treating the ester with 5N HCl at room temperature or under reflux conditions.

The choice of hydrolysis method depends on the stability of the compound and the nature of substituents on the pyridazinone ring.

Characterization and Purification

The resulting this compound is typically isolated as a solid, purified by recrystallization, and characterized by:

- Infrared spectroscopy (IR) showing characteristic broad O–H stretch and carbonyl absorptions.

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) confirming the chemical shifts corresponding to the acetic acid methylene and pyridazinone protons.

- Elemental analysis confirming the molecular formula.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridazinone synthesis | Condensation of hydrazines with diketones | Variable | - | Precursor preparation |

| N-Alkylation | Pyridazinone + ethyl bromoacetate, NaHCO3, KI, DMF | 84 hours, RT | ~85-90 | Room temperature, polar aprotic solvent |

| Ester Hydrolysis (basic) | 10% KOH in ethanol, reflux | 3 hours | ~90 | Followed by acid neutralization |

| Ester Hydrolysis (acidic) | 5N HCl | Variable | ~85 | Alternative method for sensitive esters |

Research Findings and Notes

- The alkylation step is critical and requires careful control of reaction time and temperature to ensure selective mono-alkylation without overreaction or degradation.

- Hydrolysis conditions must be optimized to prevent decomposition of the pyridazinone ring.

- The compound exhibits polymorphism, with different crystal forms obtained depending on the solvent used during crystallization (ethanol vs. methanol), which affects hydrogen bonding and packing in the solid state.

- The presence of methyl groups at positions 3 and 4 on the pyridazinone ring influences the chemical reactivity and physical properties of the compound.

- The preparation methods reported in the literature emphasize the importance of purification steps to isolate the compound in high purity suitable for further pharmacological studies.

Q & A

Q. How can researchers optimize the synthesis of pyridazinyl acetic acid derivatives to improve yield and purity?

Methodological guidance:

- Use coupling agents like HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amidation or esterification reactions .

- Employ polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) to enhance reaction efficiency .

- Monitor reaction progress via TLC or HPLC, and purify intermediates using liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography .

Q. What analytical techniques are critical for characterizing pyridazinyl acetic acid derivatives?

Methodological guidance:

Q. How can solubility challenges in biological assays be addressed for pyridazinyl acetic acid derivatives?

Methodological guidance:

Q. What in vitro models are suitable for initial pharmacological screening of pyridazinyl acetic acid derivatives?

Methodological guidance:

- Anti-inflammatory activity : Use LPS-induced RAW 264.7 macrophages to measure TNF-α or COX-2 inhibition .

- Analgesic activity : Employ the acetic acid-induced writhing test in mice at 50–100 mg/kg doses .

- Validate results against reference standards (e.g., indomethacin) with ANOVA for statistical significance .

Q. How can reaction intermediates be stabilized during multi-step syntheses?

Methodological guidance:

- Protect reactive groups (e.g., amines with Boc or Fmoc) during heterocyclic ring formation .

- Store intermediates under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for pyridazinyl acetic acid derivatives?

Methodological guidance:

- Perform molecular docking to compare binding affinities of substituents (e.g., 3,4-dimethyl vs. chloro groups) with target proteins (e.g., COX-2) .

- Use QSAR modeling to correlate electronic effects (Hammett constants) of substituents with biological activity .

- Validate hypotheses via synthesis of analogs with systematic substituent variations .

Q. How do in vitro and in vivo pharmacokinetic profiles of pyridazinyl acetic acid derivatives differ?

Methodological guidance:

- Conduct plasma protein binding assays (equilibrium dialysis) to predict bioavailability discrepancies .

- Use LC-MS/MS to quantify metabolites in rodent plasma and identify hepatic oxidation pathways (e.g., CYP450-mediated) .

- Apply physiologically based pharmacokinetic (PBPK) modeling to scale results from rodents to humans .

Q. What advanced techniques validate the purity of pyridazinyl acetic acid derivatives for regulatory compliance?

Methodological guidance:

Q. How can researchers address contradictory data in biological activity across structurally similar analogs?

Methodological guidance:

Q. What methodologies elucidate the metabolic fate of pyridazinyl acetic acid derivatives in complex biological systems?

Methodological guidance:

- Use ²⁴C radiolabeling to track compound distribution and identify major excretion pathways (e.g., renal vs. fecal) .

- Apply HR-MAS NMR to analyze metabolite profiles in intact tissues (e.g., liver slices) .

- Integrate machine learning tools to predict Phase I/II metabolism based on structural motifs .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.